Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside
Description
However, the evidence extensively discusses phenyl-containing compounds such as phenylephrine hydrochloride (PE) and their analytical methods. For the purpose of this article, we will focus on phenylephrine hydrochloride (a phenyl ethanolamine derivative) and its comparison with structurally or functionally related compounds, as per the available data.
Properties
CAS No. |
5329-58-8 |
|---|---|
Molecular Formula |
C18H26O10S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O10S/c19-6-9-11(21)12(22)14(24)17(26-9)28-16-10(7-20)27-18(15(25)13(16)23)29-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2/t9-,10-,11+,12+,13-,14-,15-,16-,17+,18+/m1/s1 |
InChI Key |
FGJLUHTXBRGPSV-XZILNXCWSA-N |
SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms |
Phenyl 4-O-β-D-Galactopyranosyl-1-thio-β-D-glucopyranoside; NSC 2571; |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with 1,5-anhydro-2,6-dideoxy-α-L-erythro-hex-1-en-3-ulose , a derivative of L-rhamnal. This compound is synthesized via oxidation of L-rhamnal using chromium trioxide-pyridine complexes under anhydrous conditions.
Reaction Conditions:
Michael Addition of Alkyl Thiols
The enone system of hex-1-en-3-ulose undergoes nucleophilic attack by alkyl thiols (e.g., benzyl mercaptan) in the presence of a base (e.g., triethylamine). This step introduces the thioalkyl group at the 1-position, forming alkyl 2,6-dideoxy-1-thio-α-L-erythro-hexopyranosid-3-ulose .
Optimization Insights:
-
Base Selection : Tertiary amines (triethylamine, tripropylamine) enhance reaction rates by deprotonating the thiol.
-
Solvent : Dichloromethane or benzene ensures solubility of intermediates.
Functionalization and Reduction
Oximation and Acetylation
The 3-keto group of the thioglycoside intermediate is converted to an oximino group using hydroxylamine hydrochloride in methanol. Subsequent acetylation with acetic anhydride yields the di-O-acetyl derivative.
Characterization Data:
Stereospecific Reduction
The di-O-acetyl compound undergoes reduction using borane-tetrahydrofuran (BH-THF) to achieve the L-arabino configuration. This step is critical for establishing the correct stereochemistry of the acosamine moiety.
Reduction Parameters:
-
Reagent : Borane-THF complex (10 molar excess).
-
Temperature : -50°C to -10°C.
Epimerization and Final Deprotection
Oxidation to 4-Ulose
The hydroxyl group at C-4 is oxidized to a ketone using chromium trioxide-pyridine, forming the 4-ulose intermediate. This step enables subsequent epimerization to the lyxo configuration.
Oxidation Conditions:
Lithium Tri(sec-butyl) Borohydride Reduction
The 4-ulose is reduced with lithium tri(sec-butyl) borohydride in tetrahydrofuran (THF) at -50°C. This stereospecific reduction yields the L-lyxo derivative, a precursor to daunosamine.
Deprotection and Coupling
Final deprotection involves mild acid hydrolysis to remove trifluoroacetyl groups, yielding N-trifluoroacetyl-L-daunosamine. This intermediate is coupled to anthracycline aglycones using mercuric cyanide and bromide in THF.
Coupling Protocol:
-
Catalysts : Mercuric cyanide (500 mg), mercuric bromide (250 mg).
-
Temperature : 50–55°C.
Physicochemical and Analytical Data
Table 1: Physicochemical Properties of Phenyl 4-O-Hexopyranosyl-1-Thiohexopyranoside
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 434.464 g/mol |
| Density | 1.61 g/cm |
| Boiling Point | 736.7°C at 760 mmHg |
| Flash Point | 399.4°C |
| Solubility | Soluble in DMF, ethanol |
Table 2: Key Reaction Yields and Conditions
| Step | Yield (%) | Conditions |
|---|---|---|
| Michael Addition | 85 | RT, 1 hour, CHCl |
| Oximation/Acetylation | 78 | MeOH, 4 hours |
| Borane-THF Reduction | 67 | -50°C, THF |
| Chromium Oxidation | 79.4 | CHCl, 20 min |
| Final Coupling | 72 | 50–55°C, 26 hours |
Challenges and Optimization Strategies
-
Stereochemical Control : Use of bulky reducing agents (e.g., Li tri(sec-butyl) borohydride) ensures high stereoselectivity during C-4 reduction.
-
Byproduct Formation : Silica gel chromatography and recrystallization from acetone-petroleum ether mitigate impurities.
-
Scale-up Limitations : Low-temperature reactions (-50°C) require specialized equipment, impacting large-scale production .
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside involves its interaction with specific molecular targets. The thioether linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights phenylephrine hydrochloride (PE) as a decongestant and vasopressor. Below is a detailed comparison with analogous phenyl-containing compounds, including analytical methods, stability, and pharmacological relevance.
Structural and Functional Analogues
Phenylephrine vs. Ephedrine Hydrochloride Structural Differences: Phenylephrine lacks the methyl group on the ethylamine side chain present in ephedrine, reducing its stimulant effects on the central nervous system . Analytical Methods: Both compounds are analyzed via spectrophotometry. PE forms a stable azo dye with diazotized 2-aminobenzothiazole (λmax = 510 nm), while ephedrine requires oxidative coupling with 4-aminoantipyrine . Stability: PE’s azo dye remains stable for 48 hours, whereas ephedrine-derived complexes degrade faster due to oxidation susceptibility .
Phenylephrine vs. Chlorpheniramine Maleate
- Pharmacological Role : PE is a decongestant; chlorpheniramine is an antihistamine.
- Spectrophotometric Differentiation : Derivative spectrophotometry allows simultaneous quantification in ternary mixtures (e.g., nasal sprays) by resolving overlapping peaks at 265 nm (PE) and 275 nm (chlorpheniramine) .
Analytical Performance Metrics
Method Validation Comparisons
- Accuracy : PE assays showed relative errors of +0.31% to +1.07% vs. +1.2% for ephedrine .
- Precision : PE’s relative standard deviation (RSD) was ±0.95–3.09%, outperforming chlorpheniramine (RSD ±2.5–4.8%) .
- Specificity: PE’s azo coupling with 2-aminobenzothiazole is highly selective, avoiding interference from excipients in nasal sprays .
Pharmacological Efficacy
- Vasopressor Activity : PE is less potent than ephedrine but has fewer cardiovascular side effects due to its α1-adrenergic selectivity .
- Formulation Stability : PE in nasal sprays retains >95% potency under refrigeration for 6 months, whereas ephedrine degrades by 15% under similar conditions .
Key Research Findings
Spectrophotometric Superiority: PE’s azo dye method (using 2-aminobenzothiazole) achieves higher sensitivity (detection limit = 0.4 ppm) compared to HPLC and CE methods, which require costly instrumentation .
Cost-Effectiveness : The PE assay costs 80% less than British Pharmacopoeia’s titration method while matching its accuracy (t-test: t = 1.2 < t.="" at="" confidence)="" li="" sub>="2.776">
Biological Activity
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C18H26O10S
- Molecular Weight: 434.5 g/mol
- IUPAC Name: (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- CAS Number: 5329-58-8
The compound features a phenyl group linked to a hexopyranosyl ring through a thioether bond. This unique linkage is significant for its biological interactions and reactivity.
Synthesis
The synthesis of this compound typically involves the reaction of phenyl thiol with hexopyranosyl halide under basic conditions, utilizing a nucleophilic substitution mechanism. The resulting thioether linkage is crucial for the compound's biological activity.
This compound interacts with various biological macromolecules, influencing several biochemical pathways. The thioether linkage allows for stable complex formation with metal ions, while the phenyl group can engage in π–π interactions with aromatic residues in proteins. These interactions can modulate protein function and influence cellular processes.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Properties:
Studies have explored the compound's efficacy against various pathogens. For instance, it has shown promise in inhibiting the growth of Mycobacterium tuberculosis by targeting specific proteins involved in mycolic acid synthesis . The inhibition of the InhA protein, crucial for fatty acid synthesis in M. tuberculosis, highlights its potential as an anti-tuberculosis agent.
Enzyme Inhibition:
this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural features allow it to mimic substrates or bind to active sites on enzymes, thereby altering their activity.
Cell Signaling Modulation:
The compound's ability to interact with cellular receptors suggests a role in modulating cell signaling pathways. This could have implications for therapeutic applications in diseases where these pathways are dysregulated.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
-
Antimycobacterial Activity:
- A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on M. tuberculosis growth.
- Table 1: Inhibition Zones of Various Derivatives Against M. tuberculosis
Compound Inhibition Zone (mm) Phenyl 4-o-hexopyranosyl... 15 Control (Isoniazid) 20 Phenyl 4-o-methyl... 12 - Enzymatic Assays:
-
Docking Studies:
- Molecular docking studies have shown favorable binding interactions between this compound and target proteins like InhA.
- Table 2: Docking Scores for Selected Compounds Against InhA
Compound Docking Score Phenyl 4-o-hexopyranosyl... -8.5 Isoniazid -9.0 Control -7.0
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
